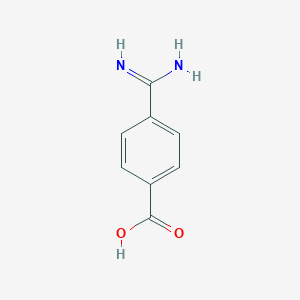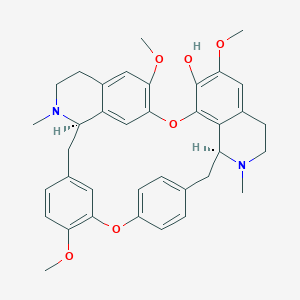
Homoaromoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homoaromoline is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of aryl sulfonamide, which is a class of compounds that has been extensively studied for their biological activities. Homoaromoline has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated.
Aplicaciones Científicas De Investigación
Chemical Structure and Spectroscopic Analysis
- Homoaromoline, a bisbenzylisoquinoline alkaloid isolated from Mahonia nepalensis, has been characterized spectroscopically. Studies using various spectroscopic techniques (1D-NMR, HSQC, HMBC, ESI-MS) have enabled a detailed understanding of its structure (Nguyen Thi Mai et al., 2009).
Homoaromaticity in Chemical Compounds
- Research on homoaromaticity, which homoaromoline may exhibit, has been conducted through spatial magnetic properties and NMR chemical shift studies. These studies provide insights into the existence and size of homoaromaticity in various molecules (Kleinpeter & Koch, 2009).
Implications in Organic Semiconductor
- The concept of homoaromaticity, which relates to compounds like homoaromoline, has implications in the field of organic semiconductors. Studies on organic compounds with homoaromatic properties have shown potential for use in semiconductor applications due to their unique electronic properties (Mailman et al., 2017).
Propiedades
Número CAS |
17132-74-0 |
|---|---|
Nombre del producto |
Homoaromoline |
Fórmula molecular |
C37H40N2O6 |
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
(1R,14S)-6,20,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)17-23-8-11-30(41-3)32(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m1/s1 |
Clave InChI |
YJRWQNIRFXVBRB-WDYNHAJCSA-N |
SMILES isomérico |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)O)OC |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)O)OC |
SMILES canónico |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)O)OC |
Otros números CAS |
17132-74-0 |
Sinónimos |
thalrugosamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)
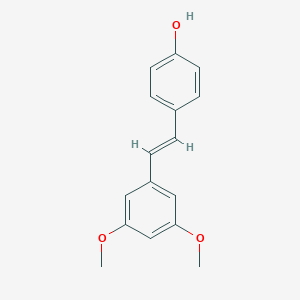


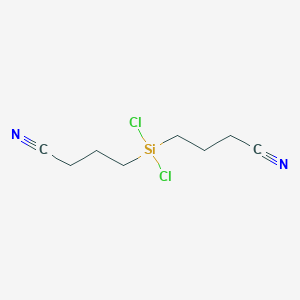

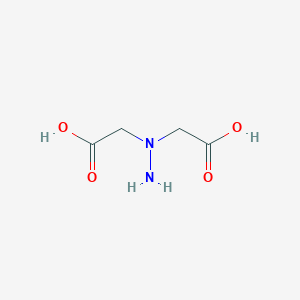
![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)



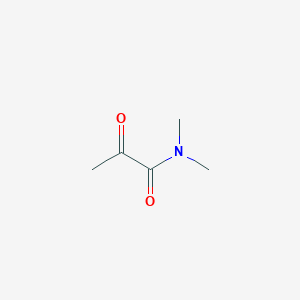
![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)
